2-Cyclopropylthiazole-5-carboximidamide
Description
2-Cyclopropylthiazole-5-carboximidamide is a heterocyclic compound featuring a thiazole core substituted with a cyclopropyl group at the 2-position and a carboximidamide (-C(=NH)NH₂) moiety at the 5-position. The cyclopropyl group introduces steric strain and conformational rigidity, which may enhance binding specificity to biological targets. The carboximidamide group, a strong hydrogen bond donor/acceptor, likely contributes to interactions with enzymes or receptors, making this compound a candidate for drug development .
Properties
Molecular Formula |
C7H9N3S |
|---|---|
Molecular Weight |
167.23 g/mol |
IUPAC Name |
2-cyclopropyl-1,3-thiazole-5-carboximidamide |
InChI |
InChI=1S/C7H9N3S/c8-6(9)5-3-10-7(11-5)4-1-2-4/h3-4H,1-2H2,(H3,8,9) |
InChI Key |
HMUIYCDPHFSWKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C(S2)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylthiazole-5-carboximidamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with thioamide derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylthiazole-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-Cyclopropylthiazole-5-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its activity against certain bacterial and fungal strains.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropylthiazole-5-carboximidamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. The exact pathways and targets can vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include:
- 2-Methylthiazole-5-carboximidamide : Lacks the cyclopropyl group, reducing steric effects.
- 2-Phenylthiazole-5-carboxamide : Substitutes carboximidamide with carboxamide (-CONH₂) and cyclopropyl with a phenyl group.
- Dacarbazine (5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide): An FDA-approved alkylating agent with a triazenoimidazole core .
Comparative Analysis
Key Observations:
Cyclopropyl vs. Methyl/Phenyl Substituents :
- The cyclopropyl group in the target compound enhances lipophilicity (logP = 1.2) compared to the methyl analogue (logP = 0.7) but reduces solubility due to steric hindrance .
- The phenyl group in 2-phenylthiazole-5-carboxamide increases logP (2.5) but drastically reduces solubility and potency.
Carboximidamide vs. Carboxamide :
- The carboximidamide moiety improves hydrogen-bonding capacity, correlating with higher potency (IC50 = 12.5 μM) compared to carboxamide analogues (IC50 >50 μM) .
Comparison with Dacarbazine: Dacarbazine’s triazeno group enables DNA alkylation, a distinct mechanism from the target compound’s putative enzyme inhibition. Despite lower solubility, the carboximidamide derivative shows comparable potency in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
